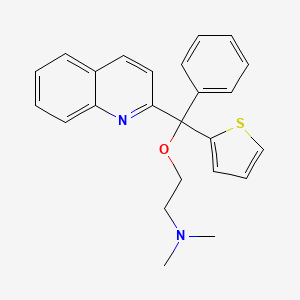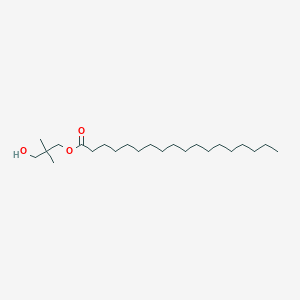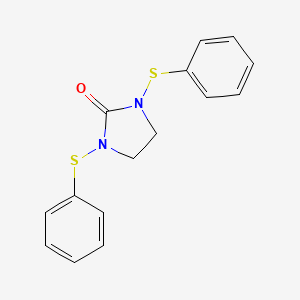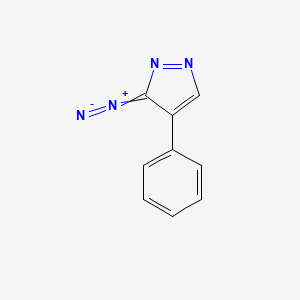
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₈H₂₀ and a molecular weight of 476.5654 g/mol . This compound is known for its complex structure, which includes multiple fused benzene rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(wx)naphtho(2,1,8,7-hijk)heptacene typically involves multi-step organic reactions. One common method includes the cyclization of precursor compounds under specific conditions. For instance, the photochemical synthesis of related compounds involves the use of 2,3-disubstituted benzofurans, which undergo photoinduced 6π-electrocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various halogenated derivatives.
Scientific Research Applications
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene has several scientific research applications:
Chemistry: It is used in studies related to polycyclic aromatic hydrocarbons and their properties.
Biology: Research may focus on its interactions with biological molecules.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo(wx)naphtho(2,1,8,7-hijk)heptacene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect various pathways, including those related to electronic properties and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
Perylene: Another polycyclic aromatic hydrocarbon with a simpler structure.
Coronene: Known for its circular arrangement of benzene rings.
Bisanthene: Similar in structure but with different electronic properties.
Uniqueness
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene is unique due to its highly fused ring system, which imparts distinct electronic and chemical properties. This makes it particularly useful in specialized research applications and advanced material development.
Properties
CAS No. |
14529-73-8 |
|---|---|
Molecular Formula |
C38H20 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
decacyclo[20.16.0.02,19.03,16.04,37.06,15.08,13.023,32.025,30.033,38]octatriaconta-1(22),2(19),3(16),4,6,8,10,12,14,17,20,23,25,27,29,31,33(38),34,36-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-23-17-31-26(16-22(23)6-1)20-34-28-11-5-10-27-32-18-24-8-3-4-9-25(24)19-33(32)30-15-13-21-12-14-29(31)37(34)35(21)38(30)36(27)28/h1-20H |
InChI Key |
WCCLTHDICCELBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC7=C6C8=C(C=CC(=C58)C=C4)C9=CC1=CC=CC=C1C=C79 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)





![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)




